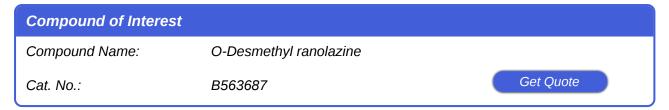


Pharmacological Profile of CVT-2514: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

CVT-2514, also known as **O-desmethyl ranolazine** or RS-88390, is a major active metabolite of the antianginal drug ranolazine.[1] Ranolazine is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[2][3] CVT-2514 is one of the four most abundant metabolites found in plasma and is formed through the O-demethylation of the parent compound.[4][5][6] This technical guide provides a comprehensive overview of the pharmacological profile of CVT-2514, summarizing available quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Pharmacological Activity

Limited publicly available data exists on the specific pharmacological activity of CVT-2514. However, a study that synthesized CVT-2514 and four other principal metabolites of ranolazine evaluated their anti-myocardial ischemic effects in mice. The study concluded that while some metabolites, including CVT-2738 and CVT-2513, showed protective effects against isoprenaline-induced myocardial ischemia, CVT-2514's activity was less potent than that of the parent drug, ranolazine.[3] Unfortunately, specific quantitative data such as IC50 or Ki values were not provided in this publication.

Pharmacokinetics



Plasma Protein Binding

In vitro studies have determined the plasma protein binding of CVT-2514 to be between 70% and 75%. This binding was found to be independent of concentration.[7]

Parameter	Value	Reference
Plasma Protein Binding	70-75%	[7]

Experimental Protocols Determination of Plasma Protein Binding

The plasma protein binding of CVT-2514 was determined using in vitro methods. A common and accepted method for this determination is equilibrium dialysis.[7][8]

Equilibrium Dialysis Protocol Outline:

- Apparatus: A dialysis unit with two chambers separated by a semi-permeable membrane.
- Preparation: One chamber is filled with human plasma, and the other with a buffer solution.
- Incubation: A known concentration of CVT-2514 is added to the plasma chamber, and the
 unit is incubated to allow the unbound drug to diffuse across the membrane until equilibrium
 is reached.
- Sampling: After equilibrium, samples are taken from both the plasma and buffer chambers.
- Quantification: The concentration of CVT-2514 in each sample is determined using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Calculation: The percentage of bound and unbound drug is calculated from the concentration differences between the two chambers.

Quantification of CVT-2514 in Plasma



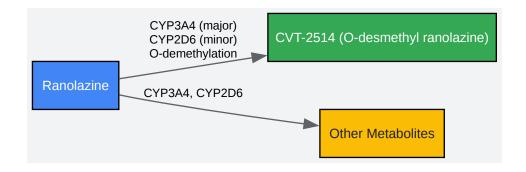
A sensitive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of ranolazine and its major metabolites, including CVT-2514, in human plasma.[9]

LC-MS/MS Protocol Outline:

- Sample Preparation: Plasma samples are typically prepared by protein precipitation.
- Chromatographic Separation: The prepared sample is injected into a liquid chromatograph.
 Separation of CVT-2514 from other plasma components and metabolites is achieved on a
 C18 column with a gradient elution mobile phase.
- Mass Spectrometric Detection: The eluent from the chromatograph is introduced into a tandem mass spectrometer. CVT-2514 is ionized, and specific parent-daughter ion transitions are monitored for quantification.
- Data Analysis: The concentration of CVT-2514 in the plasma sample is determined by comparing its peak area to that of a known concentration of an internal standard.

Signaling Pathways and Experimental Workflows Ranolazine Metabolism Pathway

The following diagram illustrates the metabolic pathway of ranolazine, highlighting the formation of CVT-2514.



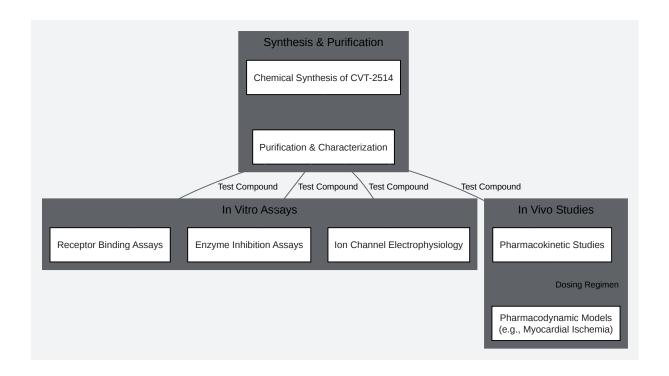
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Caption: Metabolic conversion of Ranolazine to CVT-2514.



Experimental Workflow for Pharmacological Characterization

The logical flow for characterizing the pharmacological profile of a metabolite like CVT-2514 is depicted below.



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Caption: Workflow for characterizing a drug metabolite.

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- To cite this document: BenchChem. [Pharmacological Profile of CVT-2514: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563687#pharmacological-profile-of-cvt-2514-metabolite]

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